ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate
CAS No.: 681168-75-2
Cat. No.: VC7261991
Molecular Formula: C14H11N3O3S2
Molecular Weight: 333.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681168-75-2 |
|---|---|
| Molecular Formula | C14H11N3O3S2 |
| Molecular Weight | 333.38 |
| IUPAC Name | ethyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H11N3O3S2/c1-2-20-13(19)10-6-21-14(16-10)17-12(18)8-3-4-9-11(5-8)22-7-15-9/h3-7H,2H2,1H3,(H,16,17,18) |
| Standard InChI Key | FVLRRGATLYGCQN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Introduction
Synthesis Methods
The synthesis of compounds similar to ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. These methods often require careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Common techniques for monitoring the synthesis include thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
For example, the synthesis of benzothiazole derivatives can involve reactions between 2-aminothiophenol and various esters or acids under different conditions . Similarly, thiazole derivatives can be synthesized using ethyl cyanoacetate and other reagents in basic mediums .
Biological Activities and Applications
Benzothiazole and thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antifungal, and anticonvulsant properties . These compounds are also used in industrial applications such as corrosion inhibitors and surface-active agents . While specific data on ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate is limited, its structural components suggest potential applications in pharmacology and biochemistry.
| Biological Activity | Examples of Compounds | Applications |
|---|---|---|
| Antimicrobial | Benzothiazole derivatives | Pharmaceuticals |
| Anticancer | Thiazole derivatives | Pharmaceuticals |
| Industrial Applications | Benzothiazole derivatives | Corrosion inhibitors, surface-active agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume